A Comprehensive Technical Guide to the Synthesis of Deferasirox Ethyl Ester from Salicylic Acid and 4-Hydrazinobenzoic Acid
A Comprehensive Technical Guide to the Synthesis of Deferasirox Ethyl Ester from Salicylic Acid and 4-Hydrazinobenzoic Acid
This guide provides an in-depth exploration of the synthetic pathway to Deferasirox ethyl ester, a derivative of the oral iron chelator Deferasirox. The synthesis commences with readily available starting materials, salicylic acid and 4-hydrazinobenzoic acid, and proceeds through key intermediates. This document is intended for researchers, scientists, and professionals in drug development, offering not only detailed protocols but also insights into the rationale behind the experimental choices and an understanding of the reaction mechanisms.
Strategic Overview of the Synthesis
The synthesis of Deferasirox ethyl ester is a multi-step process that can be logically divided into three core stages:
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Stage 1: Synthesis of the Key Intermediate, 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one. This stage involves the condensation of salicylic acid and salicylamide.
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Stage 2: Preparation of Ethyl 4-hydrazinobenzoate. This involves the esterification of 4-aminobenzoic acid followed by diazotization and reduction to form the hydrazine derivative.
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Stage 3: Final Convergent Synthesis of Deferasirox Ethyl Ester. This final step involves the reaction of the benzoxazinone intermediate with ethyl 4-hydrazinobenzoate to form the desired triazole ring system.
This guide will elaborate on each stage, providing detailed experimental procedures and mechanistic insights.
Caption: Overall synthetic strategy for Deferasirox ethyl ester.
Stage 1: Synthesis of 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one
The formation of the benzoxazinone intermediate is a critical step, and various methods have been reported. A common and effective approach involves the in-situ formation of salicyloyl chloride from salicylic acid, which then reacts with salicylamide.
Mechanistic Considerations
The reaction proceeds via the initial conversion of the carboxylic acid of salicylic acid into a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). This is followed by nucleophilic acyl substitution where the amide nitrogen of salicylamide attacks the carbonyl carbon of salicyloyl chloride. A subsequent intramolecular cyclization with the elimination of water leads to the formation of the stable 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one.[1][2]
Experimental Protocol
Materials:
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Salicylic acid
-
Salicylamide
-
Thionyl chloride
-
Pyridine (catalyst)
-
Xylene (solvent)
-
2-Methoxyethanol (recrystallization solvent)
Procedure:
-
To a stirred suspension of salicylic acid and salicylamide in xylene, add a catalytic amount of pyridine.
-
Heat the mixture to reflux.
-
Slowly add thionyl chloride to the refluxing mixture. An evolution of sulfur dioxide and hydrogen chloride gas will be observed.
-
After the addition is complete, continue to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture, which should result in the crystallization of the product.
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Filter the crude product and wash with a suitable solvent like ethanol.
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For further purification, recrystallize the crude product from 2-methoxyethanol to yield 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one as a solid.[2]
| Parameter | Value | Reference |
| Reactant Ratio (Salicylic Acid:Salicylamide) | ~1:1 molar ratio | [2] |
| Solvent | Xylene or Toluene | [2] |
| Chlorinating Agent | Thionyl Chloride | [2] |
| Catalyst | Pyridine | [2] |
| Reaction Temperature | Reflux | [2] |
Stage 2: Preparation of Ethyl 4-hydrazinobenzoate
The synthesis of ethyl 4-hydrazinobenzoate from 4-aminobenzoic acid is a well-established multi-step process.
Synthetic Pathway
Caption: Synthesis of ethyl 4-hydrazinobenzoate.
Experimental Protocol
Step 2a: Esterification of 4-Aminobenzoic Acid
-
Suspend 4-aminobenzoic acid in ethanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reflux the mixture for several hours until the starting material is consumed (monitored by TLC). This is a classic Fischer esterification reaction.[3][4]
-
After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).
-
The product, ethyl 4-aminobenzoate, can be extracted with an organic solvent and purified.
Step 2b: Diazotization and Reduction
-
Dissolve ethyl 4-aminobenzoate in an aqueous acidic solution (e.g., HCl).
-
Cool the solution in an ice bath and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of sodium sulfite (Na₂SO₃).
-
Slowly add the cold diazonium salt solution to the sodium sulfite solution. This will reduce the diazonium salt to the corresponding hydrazine.
-
The resulting ethyl 4-hydrazinobenzoate can then be isolated and purified.[5][6]
Stage 3: Final Convergent Synthesis of Deferasirox Ethyl Ester
This final stage brings together the two key intermediates to construct the triazole core of Deferasirox ethyl ester.
Mechanistic Insights
The reaction between 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one and ethyl 4-hydrazinobenzoate proceeds through a nucleophilic attack of the hydrazine nitrogen onto the carbonyl carbon of the benzoxazinone, leading to ring opening. This is followed by an intramolecular cyclization and dehydration to form the stable 1,2,4-triazole ring.
Experimental Protocol
Materials:
-
2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one
-
Ethyl 4-hydrazinobenzoate
-
Methanol (solvent)
Procedure:
-
Charge a reaction vessel with 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one and ethyl 4-hydrazinobenzoate in methanol.[1]
-
Heat the reaction mixture to 60-65 °C and maintain for approximately 3 hours.[1]
-
Monitor the reaction for completion by a suitable chromatographic method (e.g., HPLC).
-
Upon completion, remove the solvent under reduced pressure.
-
To the residue, add a 50% v/v aqueous methanol solution.
-
Cool the mixture to facilitate the precipitation of the product.
-
Filter the solid product and wash with pre-cooled methanol (2-8 °C).
-
Dry the product to obtain Deferasirox ethyl ester as white crystals.[1]
| Parameter | Value | Reference |
| Reactant Ratio (Benzoxazinone:Hydrazine Ester) | ~1:1.02 molar ratio | [1] |
| Solvent | Methanol | [1] |
| Reaction Temperature | 60-65 °C | [1] |
| Reaction Time | ~3 hours | [1] |
| Yield | ~76% | [1] |
| Melting Point | 147-149 °C | [1] |
Purity and Characterization
The purity of the final Deferasirox ethyl ester is critical. It is often observed as an impurity in the synthesis of Deferasirox when ethanol is used as a solvent.[7] High-performance liquid chromatography (HPLC) is the method of choice for determining the purity and quantifying any related substances.[1][7]
Characterization of the synthesized Deferasirox ethyl ester should be performed using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
FT-IR Spectroscopy: To identify characteristic functional groups.
-
Melting Point Analysis: As a preliminary indicator of purity.
Conclusion
The synthesis of Deferasirox ethyl ester from salicylic acid and 4-hydrazinobenzoic acid is a robust and well-documented process. By carefully controlling the reaction conditions at each stage, from the formation of the key benzoxazinone intermediate to the final triazole ring formation, high-purity Deferasirox ethyl ester can be reliably produced. This guide provides the necessary framework and detailed protocols to enable researchers to successfully synthesize and characterize this important compound.
References
-
Islam, A., et al. (2012). Synthesis and Characterization of Related Substances of Deferasirox, an Iron (Fe3+) Chelating Agent. Synthetic Communications, 42(22), 3200-3210. Available at: [Link]
-
Ind-Swift Laboratories Limited. (2013). Process for Preparation of Pure Deferasirox. Indian Patent Application No. 2228/DEL/2011. Available at: [Link]
- Mapi Pharma Ltd. (2014). Processes for the preparation of deferasirox, and deferasirox polymorphs. US Patent 8,772,503 B2.
- Mapi Pharma Ltd. (2012). Processes for the preparation of deferasirox, and deferasirox polymorphs. Chinese Patent Application CN102638985A.
- Matrix Laboratories Limited. (2012). Process for the preparation of deferasirox. WIPO Patent Application WO2012069946A1.
- Jiangsu Aosaikang Pharmaceutical Co., Ltd. (2013). Preparation method of deferasirox and intermediate compound of deferasirox. Chinese Patent Application CN103396373A.
- Jiangsu Aosaikang Pharmaceutical Co., Ltd. (2015). Preparation method of deferasirox and intermediate compound of deferasirox. Chinese Patent CN103396373B.
-
Semantic Scholar. (2017). Synthesis of 4-Hydrazinobenzoic Acid. Molecules. Available at: [Link]
- Matrix Laboratories Ltd. (2011). Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)-1h-1,2,4-triazol-1-yl]-benzoic acid and its amine salts. WIPO Patent Application WO2011021218A2.
-
Matrix Laboratories Limited. (2011). Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)-1h-1,2,4-triazol-1-yl]-benzoic acid and its amine salts. WIPO Patent Application WO/2011/021218 A2. Available at: [Link]
-
Lee's Pharmaceutical Holdings Limited. (2014). Process for preparing 2-(2-hydroxyphenyl)-benz[1][8]oxazin-4-one and its use for preparation of 4-[3, 5-bis (2-hydroxyphenyl)-1h-1, 2, 4-triazol-1-yl] benzoic acid. European Patent EP2632907B1. Available at:
-
Lee's Pharmaceutical Holdings Limited. (2014). Process for preparing 2-(2-hydroxyphenyl)-benz[1][8]oxazin-4-one and its use for preparation of 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid. US Patent 8,907,083 B2. Available at: [Link]
- Faming Zhuanli Shenqing. (2008). Method for preparing p-carboxyl phenylhydrazine. Chinese Patent Application CN101157629A.
-
Lee's Pharmaceutical Holdings Limited. (2012). benz[1][8]oxazin-4-one and its use for preparation of 4-[3, 5-bis (2-hydroxyphenyl)-1h-1, 2, 4-triazol-1-yl] benzoic acid. Google Patents. Available at:
- Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).
-
Farmak, A. S. (2011). Process for the preparation of 4-[3,5-bis (2-hydroxyphenyl) -[1][7][9] triazol-1-yl] benzoic acid. German Patent DE602008006098D1. Available at:
-
Organic Chemistry Tutor. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK! [Video]. YouTube. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. EP2632907B1 - Process for preparing 2-(2-hydroxyphenyl)-benz[1,3]oxazin-4-one and its use for preparing deferasirox - Google Patents [patents.google.com]
- 3. iajpr.com [iajpr.com]
- 4. youtube.com [youtube.com]
- 5. Synthesis of 4-Hydrazinobenzoic Acid | Semantic Scholar [semanticscholar.org]
- 6. CN101157629A - Method for preparing p-carboxyl phenylhydrazine - Google Patents [patents.google.com]
- 7. Process For Preparation Of Pure Deferasirox [quickcompany.in]
- 8. US8772503B2 - Processes for the preparation of deferasirox, and deferasirox polymorphs - Google Patents [patents.google.com]
- 9. CN102638985A - Processes for the preparation of deferasirox, and deferasirox polymorphs - Google Patents [patents.google.com]
